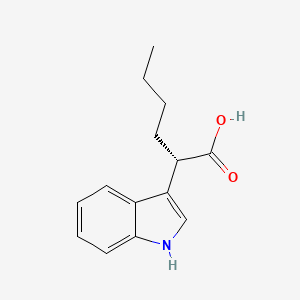
(2s)-2-(1h-Indol-3-Yl)hexanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(1H-indol-3-yl)hexanoic acid is an organic compound belonging to the class of indole-3-acetic acid derivatives. These compounds contain an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. The compound has a molecular formula of C14H17NO2 and a molecular weight of 231.29 Da .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1H-indol-3-yl)hexanoic acid typically involves the reaction of indole derivatives with hexanoic acid under specific conditions. One common method involves the use of aqueous titanium(III) chloride solution at ambient temperature, which facilitates the formation of indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of indole derivatives generally involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
化学反応の分析
Types of Reactions
(2S)-2-(1H-indol-3-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and reduced forms of this compound.
科学的研究の応用
Based on the search results, (2S)-2-(1H-indol-3-yl)hexanoic acid is an organic compound belonging to the class of indole-3-acetic acid derivatives . These derivatives contain an acetic acid group .
Chemical Information
Here's some key information about the compound:
- Name: this compound
- Chemical Formula: C14H17NO2
- Molecular Weight: 231.2903 g/mol
- InChI Key: RCBHCHBXRBYJGU-NSHDSACASA-N
- SMILES: [H]C@@(C(O)=O)C1=CNC2=C1C=CC=C2
Potential Applications
While the search results do not provide extensive details specifically on the applications of this compound, they do offer some clues for potential research avenues:
- Drug Research: DrugBank mentions that structured and evidence-based datasets can be used to "unlock new insights and accelerate drug research" . This suggests that this compound could be a candidate for investigation in drug discovery.
- S-Phase Kinase-Associated Protein 1: The search results mention "S-phase kinase-associated protein 1" . However, the connection between this protein and this compound is not clearly defined in the provided context.
- Phenylalanine derivative: One search result mentions "(S)-2-(2-(1H-Indol-3-yl)acetamido)-3-phenylpropanoic acid is a phenylalanine derivative" . Since this compound contains an indole group, it may have similar applications to other compounds containing this structure.
作用機序
The mechanism of action of (2S)-2-(1H-indol-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins, such as S-phase kinase-associated protein 1, which plays a role in cell cycle regulation . The compound’s effects are mediated through its ability to modulate these molecular targets, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A structurally related compound that functions as a plant hormone.
Indole-3-butyric acid: Another indole derivative with similar biological activities.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
(2S)-2-(1H-indol-3-yl)hexanoic acid is unique due to its specific structural configuration and the presence of a hexanoic acid moiety. This structural feature distinguishes it from other indole derivatives and contributes to its distinct chemical and biological properties .
特性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
(2S)-2-(1H-indol-3-yl)hexanoic acid |
InChI |
InChI=1S/C14H17NO2/c1-2-3-6-11(14(16)17)12-9-15-13-8-5-4-7-10(12)13/h4-5,7-9,11,15H,2-3,6H2,1H3,(H,16,17)/t11-/m0/s1 |
InChIキー |
RCBHCHBXRBYJGU-NSHDSACASA-N |
異性体SMILES |
CCCC[C@@H](C1=CNC2=CC=CC=C21)C(=O)O |
正規SMILES |
CCCCC(C1=CNC2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















